molecular formula C7H12N2 B025257 2-(1-Methylpyrrol-3-yl)ethanamine CAS No. 103717-87-9

2-(1-Methylpyrrol-3-yl)ethanamine

Cat. No.: B025257
CAS No.: 103717-87-9
M. Wt: 124.18 g/mol
InChI Key: PSMPVEPHSSCVTM-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrol-3-yl)ethanamine is a pyrrole-derived amine featuring a methyl group at the 1-position of the pyrrole ring and an ethanamine substituent at the 3-position. Its molecular formula is C₇H₁₂N₂ (molecular weight: 124.18 g/mol). This compound has been investigated for applications in medicinal chemistry, particularly as a precursor in synthesizing nonpeptide neuropeptide Y-1 receptor antagonists . Its synthesis typically involves high-pressure conditions (e.g., 500 psi, 80°C for 8 hours), reflecting the challenges in functionalizing the pyrrole ring .

Properties

CAS No.

103717-87-9

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-(1-methylpyrrol-3-yl)ethanamine

InChI

InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h3,5-6H,2,4,8H2,1H3

InChI Key

PSMPVEPHSSCVTM-UHFFFAOYSA-N

SMILES

CN1C=CC(=C1)CCN

Canonical SMILES

CN1C=CC(=C1)CCN

Synonyms

1H-Pyrrole-3-ethanamine,1-methyl-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-ethanamine, 1-methyl- can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride. This method allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to give N-alkoxycarbonyl pyrroles .

Industrial Production Methods: Industrial production of 1H-Pyrrole-3-ethanamine, 1-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-ethanamine, 1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrole-3-ethanamine, 1-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-ethanamine, 1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with 2-(1-Methylpyrrol-3-yl)ethanamine but differ in substituent positions, heterocyclic cores, or functional groups:

Compound Name Molecular Formula Key Structural Features Applications/Properties Reference
2-(1H-Indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine C₁₇H₁₉N₃ Indole-pyrrole hybrid, ethanamine chain Potential serotonin receptor interactions
1-(1-Methyl-1H-pyrrol-2-yl)methanamine C₆H₁₀N₂ Methylpyrrole at 2-position, methanamine Smaller size, lower molecular weight
[CuL1I] (HL1 = 2-(2-pyridyl)-N-[1-(1H-pyrrol-2-yl)ethylidene]ethanamine) C₁₃H₁₃N₃Cu Pyrrole-pyridine Schiff base, copper complex Coordination chemistry, catalysis
1-(3-Methylpyridin-2-yl)ethanamine C₈H₁₂N₂ Pyridine core, methyl and ethanamine groups Altered electronic properties vs. pyrrole

Key Comparison Parameters

Structural and Electronic Features
  • Pyrrole vs. Pyridine : Pyridine derivatives (e.g., 1-(3-Methylpyridin-2-yl)ethanamine) exhibit stronger basicity due to the nitrogen lone pair in the aromatic ring, unlike pyrrole, where the lone pair participates in aromaticity. This affects reactivity in acid-base and coordination chemistry .
  • Substituent Position : The methyl group at the 1-position in the target compound contrasts with 2-position methyl groups in analogs (e.g., 1-(1-Methyl-1H-pyrrol-2-yl)methanamine). Positional isomerism influences steric hindrance and electronic distribution, impacting binding affinity in biological systems .
Physicochemical Properties
  • Molecular Weight and Solubility : The indole-containing analog (C₁₇H₁₉N₃, MW: 265.36 g/mol) has lower solubility in polar solvents than the target compound (MW: 124.18 g/mol) due to increased hydrophobicity .
  • Hydrogen Bonding: 1-(1-Methyl-1H-pyrrol-2-yl)methanamine (C₆H₁₀N₂) has one H-bond donor, similar to the target compound, but fewer acceptors, affecting its solubility and intermolecular interactions .

Data Table: Comparative Analysis

Property This compound 2-(1H-Indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine 1-(1-Methylpyrrol-2-yl)methanamine [CuL1I] Complex
Molecular Weight (g/mol) 124.18 265.36 110.16 298.82
H-Bond Donors/Acceptors 1/2 1/3 1/2 0/5 (ligand + metal)
Synthesis Conditions High-pressure (500 psi, 80°C) Room temperature, acetic acid Not specified Room temperature, mild acid
Key Application Neuropeptide Y-1 antagonists Serotonin receptor modulation Research chemical Catalysis, material science
Aromatic System Monocyclic pyrrole Bicyclic indole-pyrrole Monocyclic pyrrole Pyrrole-pyridine hybrid

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